Chevalone E

Vue d'ensemble

Description

Chevalone E est un composé méroditèrpenoïde isolé du champignon Aspergillus versicolor . Les méroditèrpenoïdes sont des produits naturels hybrides contenant à la fois des parties terpènoïdes et non terpènoïdes. This compound est connu pour sa complexité structurale et ses activités biologiques diverses, ce qui en fait un sujet d’intérêt dans divers domaines scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La voie de biosynthèse de Chevalone E a été élucidée par le biais de l’exploration du génome et de l’expression hétérologue dans le champignon Aspergillus oryzae . Les étapes clés comprennent l’identification d’un groupe de gènes biosynthétiques responsables de la production de this compound et de ses dérivés oxydés . Deux monooxygénases P450, Cle2 et Cle4, jouent un rôle crucial dans la transformation de this compound en plusieurs analogues .

Méthodes de production industrielle : La production industrielle de this compound implique l’expression hétérologue de sa voie de biosynthèse dans des hôtes fongiques appropriés. Cette méthode permet la production à grande échelle de this compound et de ses dérivés, qui peuvent être ensuite purifiés à l’aide de techniques chromatographiques .

Analyse Des Réactions Chimiques

Biosynthetic Reactions

Chevalone E originates from a polyketide-diterpenoid hybrid biosynthetic pathway involving coordinated enzymatic actions:

-

Terpene cyclization : Catalyzed by Cle3 terpene cyclase, forming the pentacyclic scaffold .

-

Oxidative modifications :

Table 1: Enzymatic Modifications of this compound

| Enzyme | Reaction | Product |

|---|---|---|

| Cle2 (P450) | C-20 hydroxylation | Chevalone F (C-20-OH) |

| Cle4 (P450) | C-10/C-12 hydroxylation | Chevalone O/P |

| OlcF' (SDR) | C-3 oxidation (OH → carbonyl) | Chevalone F (C-3=O) |

Biocatalytic Derivatization

Heterologous expression in Aspergillus oryzae enables scalable derivatization:

-

Hemiacetal formation : Spontaneous cyclization of C-3 carbonyl and C-20 hydroxyl groups yields chevalone N (10) .

-

Dual P450 activity : Co-expression of Cle2 and Cle4 produces four additional derivatives (Q, R, S, T) .

Table 2: Key Biocatalytic Products

| Substrate | Enzyme System | Product | Structural Feature |

|---|---|---|---|

| This compound | OlcF' + Cle2 | Chevalone N (10) | Hemiacetal bridge (A-ring) |

| This compound | Cle4 + OlcF' | Chevalone O/P | C-10/C-12 hydroxylation |

| Chevalone O | Cle2 | Chevalone S (15) | C-20 oxidation + lactonization |

Chemical Derivatization

Chemical synthesis expands structural diversity:

-

Lactonization : Treatment of hemiacetal intermediates (e.g., chevalone N) under acidic conditions forms spiro-lactones .

-

Oxidative coupling : Dess-Martin periodinane oxidizes C-3 hydroxyl to carbonyl, enabling further cyclizations .

Reaction Scheme:

Bioactivity-Linked Reactivity

Derivatives show enhanced pharmacological effects:

-

Synergy with doxorubicin : Chevalone S (15) and T (16) reduce MDA-MB-231 breast cancer cell viability by 40–60% at 10 μM when combined with DOX .

-

Antiviral potential : this compound inhibits dengue NS5 methyltransferase (−12.0 kcal/mol binding affinity) and NS2B/NS3 protease (−13.5 kcal/mol) .

Analytical Characterization

Critical techniques for reaction validation:

-

NMR : Confirms regioselectivity of hydroxylation (e.g., δ 4.21 ppm for C-20-OH in chevalone N) .

-

HRESIMS : [M + Na]⁺ at m/z 543.2384 (Δ < 2 ppm) for chevalone F .

This synthesis of enzymatic, chemical, and bioactivity data underscores this compound’s versatility as a scaffold for drug discovery. Its reactivity profiles provide a roadmap for targeted derivatization and therapeutic optimization.

Applications De Recherche Scientifique

Antimicrobial Activity

Chevalone E exhibits substantial antimicrobial properties, particularly against resistant bacterial strains. It has been shown to enhance the efficacy of conventional antibiotics, such as oxacillin, against methicillin-resistant Staphylococcus aureus (MRSA). This synergistic effect is crucial in combating antibiotic resistance, a growing concern in medical treatment.

Case Study: Synergistic Effects with Antibiotics

- Study Reference : A study published in 2022 demonstrated that this compound significantly potentiated the activity of oxacillin against MRSA strains .

- Findings : The combination treatment resulted in a marked reduction in bacterial load compared to oxacillin alone, highlighting this compound's potential as an adjuvant therapy.

Anticancer Properties

This compound has shown promising results in cancer research, particularly in enhancing the cytotoxicity of chemotherapeutic agents. Its ability to potentiate the effects of doxorubicin has been documented in various cancer cell lines.

Case Study: Enhanced Cytotoxicity

- Study Reference : Research indicated that this compound increased the cytotoxic effects of doxorubicin on MDA-MB-231 breast cancer cells .

- Mechanism : The study suggests that this compound may alter cellular pathways that lead to increased apoptosis in cancer cells when used in conjunction with doxorubicin.

Biocatalytic Applications

The biosynthetic pathways of this compound and its derivatives have been explored for potential biocatalytic applications. Genome mining techniques have identified gene clusters responsible for its production, allowing for the development of novel derivatives with enhanced biological activities.

Data Table: Derivatives and Their Activities

| Derivative | Source Fungi | Activity |

|---|---|---|

| This compound | Aspergillus versicolor | Antimicrobial, anticancer |

| Analog 1 | Aspergillus oryzae | Enhanced cytotoxicity with DOX |

| Analog 2 | Aspergillus versicolor | Antiviral properties |

- Study Reference : A study highlighted the successful reconstitution of the biosynthetic pathway for this compound in Aspergillus oryzae, leading to the production of several new analogues with varied bioactivities .

Research Insights

- The exploration of this compound's biosynthetic pathways can lead to the discovery of new compounds with improved efficacy and reduced toxicity.

- Understanding the molecular mechanisms behind its synergistic effects with existing drugs could pave the way for innovative treatment strategies against resistant infections and cancers.

Mécanisme D'action

Le mécanisme d’action de Chevalone E implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, certains analogues de this compound présentent une inhibition synergique de la viabilité des cellules cancéreuses du sein lorsqu’ils sont combinés à la doxorubicine . Les effets du composé sont médiés par son interaction avec les enzymes et les récepteurs cellulaires, ce qui conduit à la modulation de diverses voies biochimiques .

Comparaison Avec Des Composés Similaires

Chevalone E est unique parmi les méroditèrpenoïdes en raison de sa complexité structurale et de ses activités biologiques diverses. Des composés similaires comprennent d’autres méroditèrpenoïdes comme l’acide mycophénolique, la fumagilline et la pyripyropène A . Ces composés partagent certaines caractéristiques structurales avec this compound, mais diffèrent par leurs activités biologiques et leurs applications spécifiques .

Liste des composés similaires :

- Acide mycophénolique

- Fumagilline

- Pyripyropène A

- Ascofuranone

This compound se distingue par sa capacité à former divers analogues dotés d’activités biologiques distinctes, ce qui en fait un composé polyvalent pour la recherche scientifique et les applications industrielles .

Activité Biologique

Chevalone E is a meroditerpenoid compound derived from the fungus Aspergillus versicolor. Its biological activities have garnered significant interest due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, highlighting its antimicrobial properties, synergistic effects with chemotherapeutic agents, and cytotoxicity against cancer cell lines.

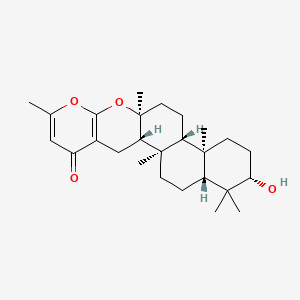

Chemical Structure and Derivation

This compound is characterized by a complex structure that includes a hemiacetal bridge, which can be chemically modified into various analogues. The compound was isolated through genome mining and heterologous expression of specific gene clusters in fungi, enabling the production of this compound and its oxidized derivatives .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has been demonstrated to enhance the efficacy of the antibiotic oxacillin, showing a synergistic effect that could be pivotal in treating resistant bacterial infections .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Type | Synergistic Agent | Observed Effect |

|---|---|---|---|

| Methicillin-resistant S. aureus | Antimicrobial | Oxacillin | Enhanced inhibition |

| Gram-positive & Gram-negative bacteria | Antimicrobial | - | Moderate activity observed |

| Candida albicans | Antifungal | - | Limited effectiveness |

Cytotoxicity Against Cancer Cell Lines

Research has indicated that this compound possesses cytotoxic properties against various cancer cell lines, particularly MDA-MB-231 breast cancer cells. When combined with doxorubicin, a standard chemotherapeutic agent, this compound exhibited a synergistic effect that significantly reduced cell viability compared to either agent alone .

Table 2: Cytotoxic Effects of this compound on Cancer Cells

| Cell Line | Treatment | Cell Viability (%) | Synergy Index (CI) |

|---|---|---|---|

| MDA-MB-231 | This compound + Doxorubicin | 38 ± 5 | < 1 (Synergistic) |

| A549 | This compound + Doxorubicin | 45 ± 7 | < 1 (Synergistic) |

| Other Tumor Cells | This compound alone | > 70 | N/A |

The mechanism behind the biological activities of this compound involves its interaction with cellular pathways that regulate apoptosis and cell proliferation. The compound's ability to enhance the cytotoxic effects of doxorubicin suggests it may interfere with drug resistance mechanisms commonly found in cancer cells .

Case Studies

A recent study evaluated the combination therapy of this compound and doxorubicin in vitro. The results indicated that this combination not only reduced cell viability but also induced apoptosis more effectively than either treatment alone. This finding suggests potential for further clinical exploration in combination therapies for resistant cancers .

Propriétés

IUPAC Name |

(1R,2S,11S,14R,15R,18S,20R)-18-hydroxy-1,7,11,15,19,19-hexamethyl-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-15-13-17(27)16-14-20-25(5)10-7-18-23(2,3)21(28)9-11-24(18,4)19(25)8-12-26(20,6)30-22(16)29-15/h13,18-21,28H,7-12,14H2,1-6H3/t18-,19+,20-,21-,24-,25+,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHUZQHBLAPAMD-KFCOXGNHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.